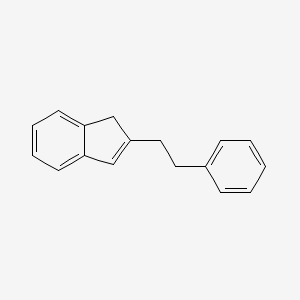
2-(2-Phenylethyl)indene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Phenylethyl)indene is a chemical compound belonging to the class of benzofurans. It has a molecular formula of C14H12 and is a colorless solid at room temperature. It has a melting point of 97-98 °C and a boiling point of 243-244 °C. 2-(2-Phenylethyl)indene is used in the synthesis of various organic compounds and has been investigated for its biological activity.
Mechanism of Action
2-(2-Phenylethyl)indene has been shown to interact with various receptors in the body. It has been shown to bind to the serotonin 5-HT2A receptor, which is involved in the regulation of mood and behavior. In addition, it has been shown to interact with the dopamine D2 receptor, which is involved in the regulation of movement and reward-related behavior.
Biochemical and Physiological Effects
2-(2-Phenylethyl)indene has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of serotonin in the brain, which can lead to improved mood and decreased anxiety. In addition, it has been shown to increase levels of dopamine in the brain, which can lead to improved cognition and concentration.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(2-Phenylethyl)indene in lab experiments include its low cost, ease of synthesis, and availability. Its low cost makes it an attractive choice for researchers on a budget. Additionally, its ease of synthesis makes it a convenient choice for researchers looking to quickly synthesize organic compounds. However, there are some limitations to using 2-(2-Phenylethyl)indene in lab experiments. Its low melting point means that it is not suitable for use in high temperature reactions and its low boiling point means that it is not suitable for use in high pressure reactions.
Future Directions
Future research on 2-(2-Phenylethyl)indene could focus on its potential therapeutic applications. This could include investigating its potential to treat various neurological disorders, such as depression and anxiety. Additionally, further research could be conducted to explore its potential to treat various cancers. Furthermore, research could be conducted to explore its potential to treat various inflammatory conditions. Finally, research could be conducted to explore its potential to treat various cardiovascular conditions.
Synthesis Methods
2-(2-Phenylethyl)indene can be synthesized by the reaction of 2-bromophenylethyl bromide and 2-methoxy-3-nitrobenzaldehyde in the presence of potassium carbonate and N,N-dimethylformamide as a solvent. This reaction yields 2-(2-Phenylethyl)indene as the main product.
Scientific Research Applications
2-(2-Phenylethyl)indene has been investigated for its potential biological activity. It has been used in the synthesis of various organic compounds, such as aryloxypropanolamines, which have been studied for their anti-inflammatory properties. In addition, 2-(2-Phenylethyl)indene has been used in the synthesis of aryloxypropanolamines, which have been studied for their anti-cancer activity.
properties
IUPAC Name |
2-(2-phenylethyl)-1H-indene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16/c1-2-6-14(7-3-1)10-11-15-12-16-8-4-5-9-17(16)13-15/h1-9,12H,10-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
METAXSYVQINTRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C=C1CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Phenylethyl)indene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[6,6]-Phenyl-C61-butyric acid dodecyl ester; 98%](/img/structure/B6319247.png)
![[4-(tert-Butyl-dimethyl-silanyloxy)-phenyl]-diphenyl-phosphane](/img/structure/B6319249.png)
![4-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}-2,6-bis(pyridin-2-yl)pyridine](/img/structure/B6319259.png)
![2,6-Bis-[1-(3-bromo-2,4,6-trimethylphenylimino)-ethyl]pyridine](/img/structure/B6319274.png)

![Benzo[b]thiophen-2-ylzinc bromide, 0.50 M in THF](/img/structure/B6319288.png)



![2,6-Bis-[1-(3,5-dimethylphenylimino)-ethyl]pyridine](/img/structure/B6319321.png)


